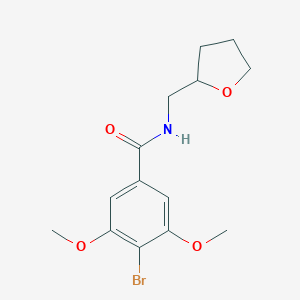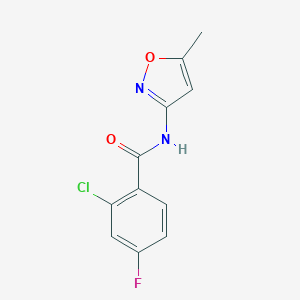
N-(1-adamantyl)-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-2-(2-methoxyphenyl)acetamide, commonly known as Adrafinil, is a synthetic nootropic compound that was first developed in France in the late 1970s. It is a prodrug of Modafinil, which means that it is metabolized in the liver to produce Modafinil. Adrafinil is known for its cognitive enhancing properties and has been used in scientific research to study its effects on the human brain.
Mechanism of Action
Adrafinil works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood. Adrafinil also increases the levels of orexin, a neuropeptide that plays a key role in regulating sleep-wake cycles.
Biochemical and Physiological Effects:
Adrafinil has been shown to increase wakefulness and alertness, improve memory and cognitive function, and reduce fatigue. It has also been shown to increase the levels of certain hormones in the body, including cortisol and growth hormone.
Advantages and Limitations for Lab Experiments
Adrafinil has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It has also been extensively studied for its effects on the brain and has a well-established safety profile. However, Adrafinil has some limitations, including its low solubility in water and its potential to cause liver toxicity with long-term use.
Future Directions
There are several potential future directions for research on Adrafinil. One area of interest is its potential use in treating various neurological disorders, including Alzheimer's disease and ADHD. Adrafinil may also have applications in the field of sports medicine, as it has been shown to improve athletic performance and reduce fatigue. Additionally, research on the long-term effects of Adrafinil use is needed to better understand its safety profile and potential risks.
Synthesis Methods
Adrafinil is synthesized by the reaction of 2-(2-methoxyphenyl)acetic acid with 1-adamantylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure Adrafinil.
Scientific Research Applications
Adrafinil has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, attention, and alertness in both healthy individuals and those with cognitive impairments. Adrafinil has also been used in scientific research to study its effects on the brain and its potential use in treating various neurological disorders.
properties
Molecular Formula |
C19H25NO2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-16(17)9-18(21)20-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
InChI Key |
GPQHMPRFFMZCEK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC23CC4CC(C2)CC(C4)C3 |
solubility |
7.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)



![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)




![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)


![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)